3-Oxo-3-(2-pyrimidinyl)propanenitrile
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Overview
Description
3-Oxo-3-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H5N3O. It is a pyrimidine derivative, characterized by the presence of a nitrile group and a keto group attached to a pyrimidine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Oxo-3-(2-thienyl)propanenitrile: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
3-Oxo-3-(pyrimidin-2-yl)propanenitrile is unique due to its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-oxo-3-pyrimidin-2-ylpropanenitrile |
InChI |
InChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2 |
InChI Key |
VMCANUJYRLABBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CC#N |
Origin of Product |
United States |
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